molecular formula C27H20N2O5S2 B382981 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 379239-12-0

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B382981
CAS No.: 379239-12-0
M. Wt: 516.6g/mol
InChI Key: ATELQVBVTUILPZ-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H20N2O5S2 and its molecular weight is 516.6g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one belongs to a class of thieno[2,3-d]pyrimidine derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and kinase inhibition properties.

Overview of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidine derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their potential as antimicrobial agents , anticancer drugs , and kinase inhibitors . The structural diversity of these compounds allows for the modification of their pharmacological profiles.

Synthesis and Characterization

The synthesis of the compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. Characterization is achieved through techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. For instance:

  • A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were screened against various bacterial strains including Staphylococcus aureus and Escherichia coli . Some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)
5aStaphylococcus aureus32
5bEscherichia coli16
5cBacillus subtilis64

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably:

  • Thieno[2,3-d]pyrimidine derivatives were shown to inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range. One study reported that certain derivatives induced apoptosis in MCF-7 cells by activating caspase pathways .
CompoundCell LineIC50 (µM)
8kMCF-70.004
5dA5490.001

Kinase Inhibition

The compound also exhibits kinase inhibitory activity:

  • Structure-activity relationship (SAR) studies identified that specific modifications enhance potency against Rho-associated protein kinases (ROCKs), which are crucial in regulating cell migration and morphology. The most potent compounds showed IC50 values significantly lower than previously known ROCK inhibitors .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thieno scaffold significantly affected antimicrobial potency.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines, revealing a promising lead for future drug development targeting specific cancers.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C₁₇H₁₄N₂O₅S
  • Molecular Weight : 358.4 g/mol

Structural Characteristics

The compound contains multiple functional groups that contribute to its reactivity and biological interactions. Notably, the thienopyrimidine structure is associated with a range of pharmacological effects.

Anti-Diabetic Potential

Recent studies have evaluated the anti-diabetic properties of related compounds derived from the benzodioxin structure. For instance, research focused on synthesizing new derivatives showed promising results in inhibiting α-glucosidase activity, an important enzyme in carbohydrate metabolism. This suggests that compounds similar to 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one may also exhibit significant anti-diabetic effects through similar mechanisms .

Anticancer Activity

The thienopyrimidine scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the sulfanyl group may enhance these effects by facilitating interactions with key cellular targets involved in cancer progression .

Antimicrobial Properties

Preliminary investigations into related compounds indicate potential antimicrobial activities. The presence of furan and benzodioxin moieties may contribute to this effect by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Case Study 1: Synthesis and Evaluation of Anti-Diabetic Compounds

A study synthesized a series of compounds based on the benzodioxin framework and evaluated their α-glucosidase inhibitory activity. The results indicated that certain modifications significantly enhanced their efficacy compared to standard drugs .

Case Study 2: Thienopyrimidine Derivatives in Cancer Therapy

Research focused on thienopyrimidine derivatives highlighted their ability to inhibit key signaling pathways in cancer cells. The study demonstrated that specific substitutions at the thieno[2,3-d]pyrimidine ring could lead to improved potency against various cancer types .

Properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O5S2/c1-16-7-9-21(34-16)19-14-35-25-24(19)26(31)29(18-5-3-2-4-6-18)27(28-25)36-15-20(30)17-8-10-22-23(13-17)33-12-11-32-22/h2-10,13-14H,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATELQVBVTUILPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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